molecular formula C12H17ClN2O2S B1444489 2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine CAS No. 1316225-94-1

2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine

Cat. No. B1444489
M. Wt: 288.79 g/mol
InChI Key: RGHMAQQSMKVNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine, a synthetic organic compound, is a versatile intermediate in organic synthesis. It is a colorless solid with a molecular weight of 253.6 g/mol, a melting point of 146-148°C, and a boiling point of 250°C. It has a strong odor and is slightly soluble in water. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis and Modification

The compound 2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine has been the subject of various studies focusing on its synthesis and chemical modification. One study detailed the synthesis of a structurally similar compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, emphasizing its role as an intermediate in the production of lafutidine. This synthesis involved a sequence of chlorination steps, yielding an overall yield of about 62% (Shen Li, 2012).

Kinetics of Elimination Reactions

The kinetics of elimination reactions involving methanesulfonic acid from various substrates have been studied, showing that the reaction can shift from a unimolecular to a bimolecular process in the presence of a strong base like piperidine. This shift occurs irrespective of the nature of the leaving group or the para substituent in the substrate, signifying the importance of reaction conditions in the behavior of similar compounds (D. Kumar & S. Balachandran, 2008).

Green Chemistry in Synthesis

In the realm of green chemistry, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in producing Dexlansoprazole, highlights the emphasis on sustainable chemical processes. This synthesis involved a series of steps designed to minimize waste and improve atom economy. The green metrics assessment, focusing on atom economy (AE), reaction mass efficiency (RME), and the E-factor, demonstrated significant environmental benefits, particularly in the oxidation step which showed minimal waste generation (Rohidas Gilbile et al., 2017).

properties

IUPAC Name

2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-12(13)14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMAQQSMKVNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine
Reactant of Route 3
2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.